
O-(2-Aminophenyl) octadecanoylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Aminophenyl) octadecanoylcarbamothioate is a chemical compound with the molecular formula C25H42N2O2S It is characterized by the presence of an aminophenyl group attached to an octadecanoylcarbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Aminophenyl) octadecanoylcarbamothioate typically involves the reaction of 2-aminophenol with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product. The reaction conditions include maintaining a temperature of around 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature for completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure. The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-Aminophenyl) octadecanoylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamoyl group to a thiol or amine.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives of the aminophenyl group.
Applications De Recherche Scientifique
O-(2-Aminophenyl) octadecanoylcarbamothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of O-(2-Aminophenyl) octadecanoylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes such as signal transduction or metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(2-Aminophenyl) octadecanoylcarbamate
- O-(2-Aminophenyl) octadecanoylthiocarbamate
- O-(2-Aminophenyl) octadecanoylurea
Uniqueness
O-(2-Aminophenyl) octadecanoylcarbamothioate is unique due to the presence of both an aminophenyl group and a thiocarbamoyl moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The thiocarbamoyl group, in particular, enhances its potential for forming covalent bonds with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
805323-95-9 |
|---|---|
Formule moléculaire |
C25H42N2O2S |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
O-(2-aminophenyl) N-octadecanoylcarbamothioate |
InChI |
InChI=1S/C25H42N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)27-25(30)29-23-20-18-17-19-22(23)26/h17-20H,2-16,21,26H2,1H3,(H,27,28,30) |
Clé InChI |
CTDMCZZFYWNYOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(=S)OC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


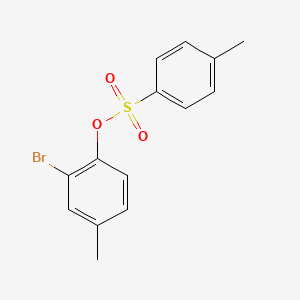


![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)
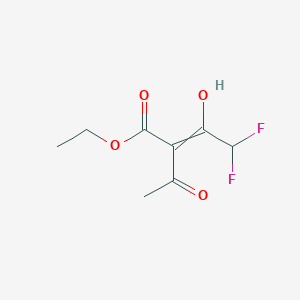
![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
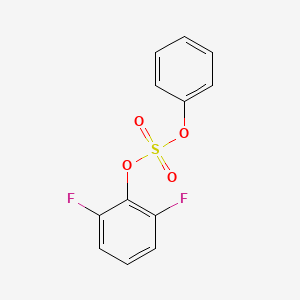

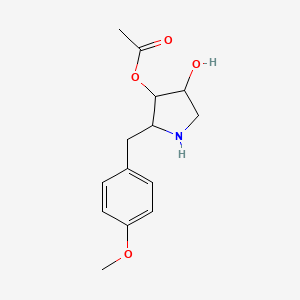
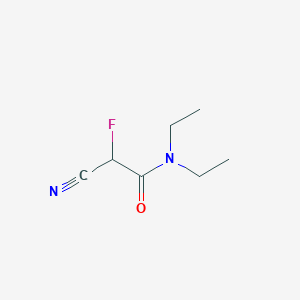
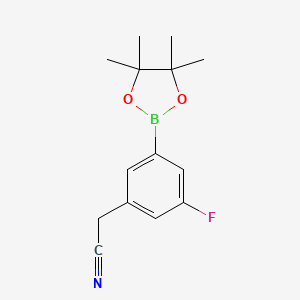
![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)
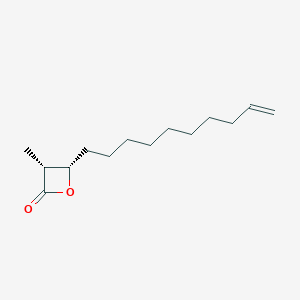
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
